Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC15736343
Molecular Formula: C15H20FNO3
Molecular Weight: 281.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20FNO3 |
|---|---|
| Molecular Weight | 281.32 g/mol |
| IUPAC Name | tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20FNO3/c1-14(2,3)20-13(19)17-8-15(9-17,10-18)11-4-6-12(16)7-5-11/h4-7,18H,8-10H2,1-3H3 |
| Standard InChI Key | AZOJXJIATUMICC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=C(C=C2)F |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized through multi-step protocols involving:
-
Azetidine Ring Formation: Cyclization of precursors like azetidine-3-carboxylic acid derivatives under basic conditions .
-
Functionalization:
-
Protection/Deprotection: The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid) .
Representative Protocol (Adapted from Patent WO2018108954A1 ):
-
Methyl Azetidine-3-Carboxylate Hydrochloride (2) is neutralized with triethylamine.
-
Reduction: Treated with NaBH₄ in tetrahydrofuran (THF) at 60–65°C to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4).
-
Sulfonylation: Reaction with methanesulfonyl chloride forms a mesylate intermediate.
-
Fluorination: Displacement with tetrabutylammonium fluoride (TBAF) yields the fluoromethyl derivative.
Industrial-Scale Production
A 5000-liter reactor process detailed in achieves a 90.4% yield of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) using NaBH₄ in THF. Critical parameters include:
-
Temperature control (5–65°C).
-
Stoichiometric excess of methanol to quench excess NaBH₄.
-
Aqueous extraction to remove inorganic byproducts.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s bifunctional reactivity (fluorophenyl and hydroxymethyl groups) makes it valuable for constructing:
-
Estrogen Receptor Modulators: Used in synthesizing 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a precursor to selective estrogen receptor degraders (SERDs) .
-
Kinase Inhibitors: Azetidine scaffolds are prevalent in drugs targeting PI3K, BTK, and JAK enzymes.
Case Study: SERD Development
In Patent WO2018108954A1 , the compound is converted to 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol (46), a SERD candidate. Key steps include:
-
Coupling: Reaction with chromene derivatives under Mitsunobu conditions.
-
Chiral Resolution: Separation of enantiomers via preparative HPLC for preclinical testing.
Biological Activity and Mechanistic Insights
Pharmacokinetic Properties
-
Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
-
Solubility: LogP ≈ 2.1 (predicted), indicating moderate lipophilicity suitable for oral bioavailability .
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in THF, DCM; sparingly in H₂O | |
| Stability | Stable under inert atmosphere | |
| Storage Conditions | 2–8°C, protected from moisture |
Recent Advancements and Future Directions
Process Optimization
Recent patents emphasize:
-
Purification Techniques: Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce chloromethyl impurities to <1% .
-
Green Chemistry: Replacement of THF with cyclopentyl methyl ether (CPME) to improve sustainability.
Emerging Therapeutic Targets
Ongoing research explores this compound’s derivatives in:
-
Autoimmune Diseases: Targeting interleukin receptors.
-
Oncology: Combination therapies with PARP inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume